5-(2-(phenylsulfonyl)ethyl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 5-(2-(phenylsulfonyl)ethyl)-1H-indole involves commercially viable methods . The synthesis process could involve the use of 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction .Molecular Structure Analysis
The molecular structure of 5-(2-(phenylsulfonyl)ethyl)-1H-indole consists of a phenylsulfonyl group attached to an ethyl group, which is further connected to an indole ring.Scientific Research Applications
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Functionalized Quinoline Motifs
- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
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Photocatalytic Synthesis of Ester Derivatives
- Application : Esters and their derivatives are distributed widely in natural products, pharmaceuticals, fine chemicals and other fields .
- Method : The reaction mechanisms involve mainly single electron transfer, energy transfer or other radical procedures .
- Results : More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
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2-Chloromethyl-4-Phenylsulfonylmethyl-5-Nitroimidazole
- Application : This compound is prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction .
- Method : A N-tosylbenzylimine moiety is selectively introduced at position 2 without reducing the sulfone at position 4 .
- Results : This leads to the formation of N-[1-(2-chlorophenyl)-2-{1 .
Future Directions
properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-20(19,15-4-2-1-3-5-15)11-9-13-6-7-16-14(12-13)8-10-17-16/h1-8,10,12,17H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWWPACTWAVMMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(phenylsulfonyl)ethyl)-1H-indole | |
CAS RN |
1225327-16-1 | |
Record name | 3-Dealkyl eletriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225327161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-DEALKYL ELETRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R45YO8SOE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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